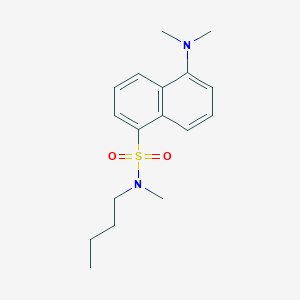
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- is a chemical compound with the molecular formula C16H22N2O2S. It is known for its unique structure, which includes a naphthalene ring, a sulfonamide group, and a dimethylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- involves several steps. One common method includes the reaction of naphthalene with sulfonamide under specific conditions to introduce the sulfonamide group. The butyl and dimethylamino groups are then added through subsequent reactions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- can be compared with other similar compounds, such as:
Naphthalenesulfonamide derivatives: These compounds share the naphthalene and sulfonamide groups but differ in their substituents.
Dimethylamino derivatives: These compounds contain the dimethylamino group but may have different core structures. The uniqueness of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96100-90-2 |
|---|---|
Molecular Formula |
C17H24N2O2S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-butyl-5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-5-6-13-19(4)22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18(2)3/h7-12H,5-6,13H2,1-4H3 |
InChI Key |
BPLJXVFZXLRNME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















